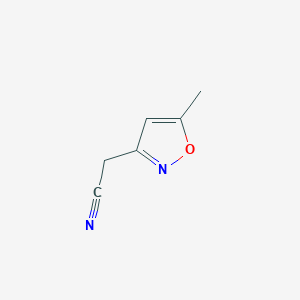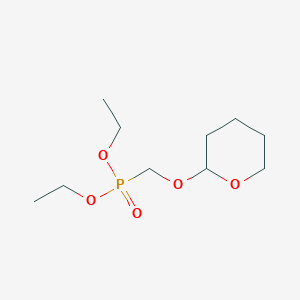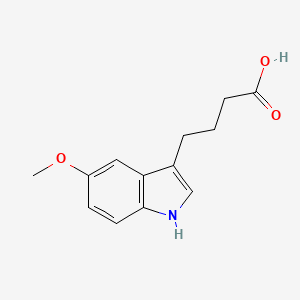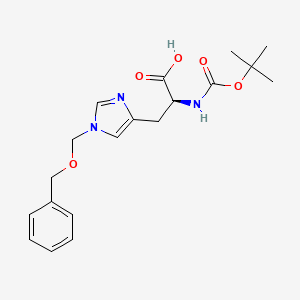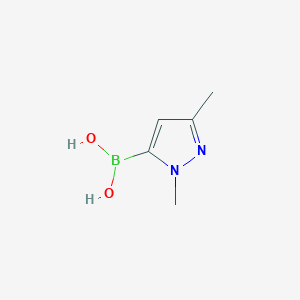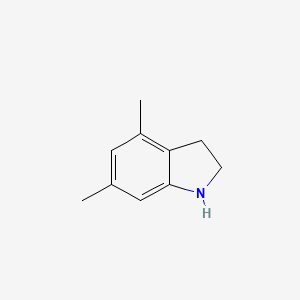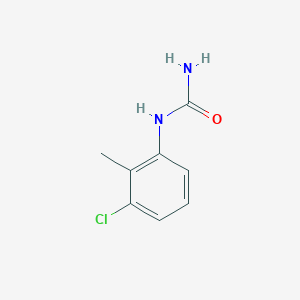
N-Propyl 4-fluorobenzamide
Overview
Description
N-Propyl 4-fluorobenzamide, also known as 4-FBA or 4-Fluorobenzamide, is an important organic compound used in a variety of scientific and industrial applications. 4-FBA is a colorless and odorless solid, with a melting point of 70-72°C. It is insoluble in water, but soluble in a variety of organic solvents. 4-FBA is a versatile compound that can be used in a variety of synthetic processes, as well as in scientific research applications.
Scientific Research Applications
Brain Imaging and Neuroscience
- Positron Emission Tomography (PET) Imaging Agents : N-Propyl 4-fluorobenzamide derivatives have been explored as potential brain imaging agents for PET. For example, [(18)F]MPP3F, a derivative of this compound, demonstrated potential as a brain imaging agent in biodistribution studies in mice (Mou et al., 2009).
- Sigma Receptors Imaging : Derivatives of this compound, such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, have shown high affinity and selectivity for sigma receptors. These compounds are promising for PET imaging of sigma receptors, particularly in the brain (Shiue et al., 1997).
Molecular Structure and Synthesis
- Crystal Structures Analysis : Studies have been conducted on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, providing insights into their molecular conformation and potential applications in material science (Suchetan et al., 2016).
- Synthesis of Fluorobenzamides : Research has been done on the synthesis of fluorobenzamides containing thiazole and thiazolidine, which are analogs of this compound. These compounds have shown promising antimicrobial activities (Desai et al., 2013).
Medical and Pharmaceutical Applications
- Infection-Induced Urinary Stones Treatment : N-[diaminophosphinyl]-4-fluorobenzamide, a derivative of this compound, has been identified as a potent inhibitor of bacterial urease, showing promise in treating infection-induced urinary stones (Millner et al., 1982).
- PET Imaging of Breast Cancer : Certain derivatives of this compound, such as N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, have been explored for PET imaging of breast cancer, demonstrating high uptake in breast cancer tumors in studies (Shiue et al., 2000).
Properties
IUPAC Name |
4-fluoro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUGHIBZJGKKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404629 | |
| Record name | N-PROPYL 4-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349129-65-3 | |
| Record name | N-PROPYL 4-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


